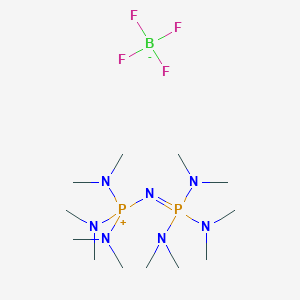![molecular formula C12H30N4 B145853 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine CAS No. 137946-03-3](/img/structure/B145853.png)
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine, also known as Spm4-ABD, is a small molecule that has been gaining attention in scientific research due to its potential applications in various fields. This compound belongs to the family of polyamines, which are organic compounds that play important roles in cellular processes such as DNA replication, transcription, and translation.
Mecanismo De Acción
The mechanism of action of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine involves its ability to bind to DNA and RNA molecules, as well as its interaction with various enzymes and proteins. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can induce apoptosis in cancer cells by activating the caspase pathway, which leads to cell death. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can also inhibit angiogenesis by binding to vascular endothelial growth factor (VEGF) and preventing its interaction with its receptor. In drug delivery, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can bind to specific receptors on the surface of cells, allowing for targeted delivery of drugs. In gene editing, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can deliver CRISPR-Cas9 gene editing tools to specific cells, allowing for precise gene editing.
Efectos Bioquímicos Y Fisiológicos
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can also bind to DNA and RNA molecules, as well as various enzymes and proteins, leading to changes in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in lab experiments is its ability to target specific cells or tissues, allowing for more precise experiments. 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine also has a relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the use of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in scientific research. One potential direction is the development of new cancer therapies using 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine as a targeting molecule. Another direction is the use of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine in gene editing, particularly in the development of new CRISPR-Cas9 delivery methods. Additionally, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine could be used in the development of new drug delivery systems for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine involves the reaction between 1,4-dibromobutane and 1,3-diaminopropane in the presence of sodium hydride. The resulting product is then reacted with 3-aminobutylamine to yield 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been found to have potential applications in various fields of scientific research, including cancer therapy, drug delivery, and gene editing. In cancer therapy, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can be used as a carrier molecule to transport drugs to specific cells or tissues. In gene editing, 1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine can be used to deliver CRISPR-Cas9 gene editing tools to specific cells.
Propiedades
Número CAS |
137946-03-3 |
|---|---|
Nombre del producto |
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine |
Fórmula molecular |
C12H30N4 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine |
InChI |
InChI=1S/C12H30N4/c1-11(13)5-9-15-7-3-4-8-16-10-6-12(2)14/h11-12,15-16H,3-10,13-14H2,1-2H3 |
Clave InChI |
LXKFTCVCBKNJNM-UHFFFAOYSA-N |
SMILES |
CC(CCNCCCCNCCC(C)N)N |
SMILES canónico |
CC(CCNCCCCNCCC(C)N)N |
Sinónimos |
1,12-dimethylspermine 1,12-dimethylspermine tetrahydrochloride alpha,alpha'-dimethylspermine alpha,alpha'-Me2SPM bis-alpha,alpha'-methylated spermine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



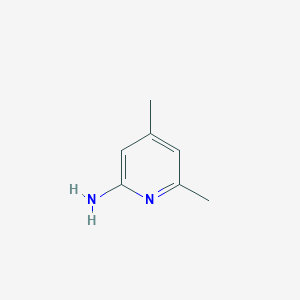
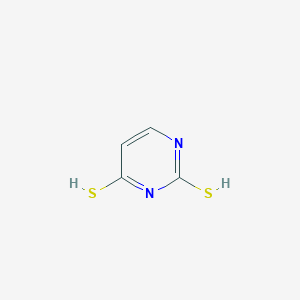
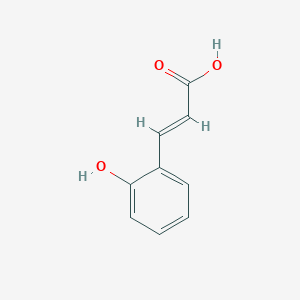
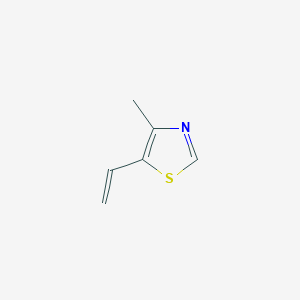
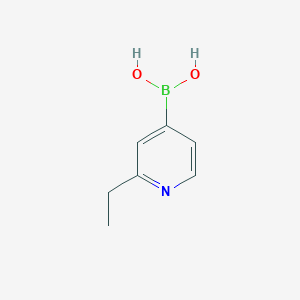
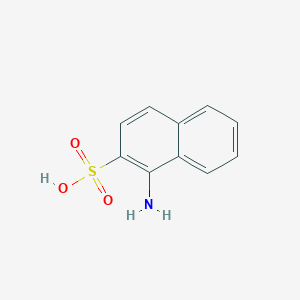
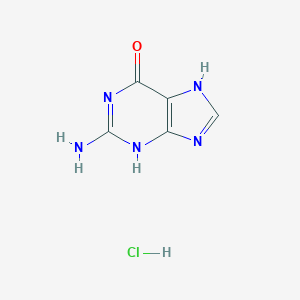
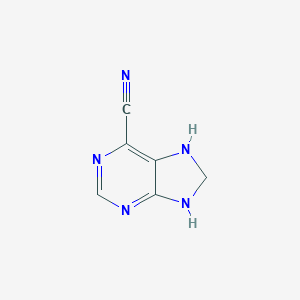
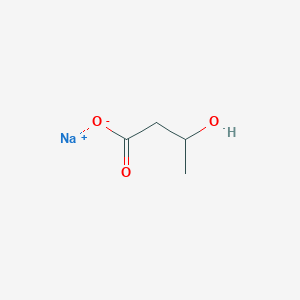
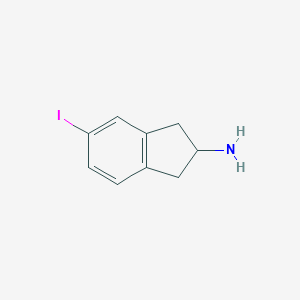
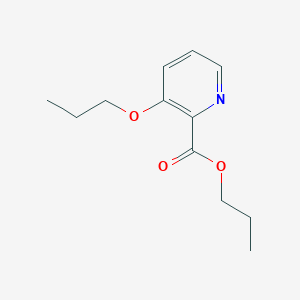
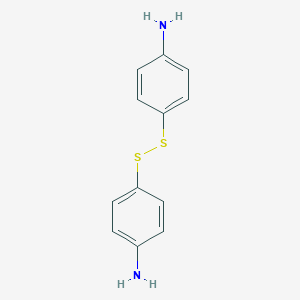
![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
